4-Fluoro-1-methylpiperidine-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

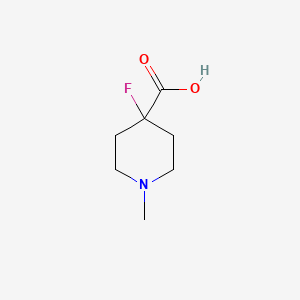

4-Fluoro-1-methylpiperidine-4-carboxylic acid, also known as FMPCA, is a compound belonging to the piperidine class of chemicals. It is a solid substance with the molecular formula C7H12FNO2 . The compound is white to yellow in color.

Molecular Structure Analysis

The molecular structure of 4-Fluoro-1-methylpiperidine-4-carboxylic acid is represented by the SMILES string FC1 (C (O)=O)CCN ©CC1 . The InChI code for the compound is 1S/C7H12FNO2/c1-9-4-2-7 (8,3-5-9)6 (10)11/h2-5H2,1H3, (H,10,11) .Physical And Chemical Properties Analysis

4-Fluoro-1-methylpiperidine-4-carboxylic acid is a solid substance . It has a molecular weight of 161.176. The compound is white to yellow in color.Scientific Research Applications

Spin-Labeled Amino Acids in Biochemistry and Material Science

The nitroxide spin-labeled, achiral Cα-tetrasubstituted α-amino acid, 2,2,6,6-tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid, has been shown to be an effective inducer in peptides and an excellent electron spin resonance probe and fluorescence quencher. This makes it a valuable tool in biochemistry and material science, offering insights into peptide structures and interactions (Toniolo, Crisma, & Formaggio, 1998).

Antibacterial Agents

Research has explored the synthesis and antibacterial activity of pyridonecarboxylic acids and naphthyridine derivatives, highlighting their potential as antibacterial agents. These studies have investigated compounds with modifications at various positions, demonstrating their enhanced activity against bacterial infections. The structurally diverse analogues have shown promising antibacterial properties, suggesting potential applications in developing new therapeutic agents (Egawa et al., 1984; Matsumoto et al., 1984).

Fluorogenic Reagents for Carboxylic Acids

Certain compounds, including 4-diazomethylcoumarins with various 7-substituents, have been developed for their potential use in introducing fluorophores into acidic substances. These compounds exhibit excellent stability and fluorogenicity, making them useful fluorogenic reagents for carboxylic acids. Such reagents are valuable in analytical chemistry for the detection and quantification of carboxylic acids in complex mixtures (Ito & Maruyama, 1983).

Synthesis of Biologically Active Compounds

Research into the synthesis of 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid, an important intermediate for anticancer drugs, showcases the application of related fluorinated compounds in synthesizing biologically active molecules. These studies offer a rapid and efficient synthesis route, optimizing the production of compounds with potential anticancer activity (Zhang et al., 2019).

Fluorinated Piperidines in Chemical Synthesis

The development of methods for the synthesis of 4-fluoropiperidines via aza-Prins cyclization demonstrates the application of fluorinated compounds in creating structurally complex and valuable chemical entities. This approach offers a simple, convenient, and cost-effective method for preparing 4-fluoropiperidines, highlighting the versatility of fluorinated compounds in synthetic chemistry (Yadav et al., 2010).

Safety and Hazards

properties

IUPAC Name |

4-fluoro-1-methylpiperidine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12FNO2/c1-9-4-2-7(8,3-5-9)6(10)11/h2-5H2,1H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQCVRGQFNJITLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)(C(=O)O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-1-methylpiperidine-4-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![cis-Hexahydro-2H-furo[2,3-c]pyrrol-2-ylmethanol](/img/structure/B2652535.png)

![N-[(5-methylbenzotriazol-1-yl)methyl]formamide](/img/structure/B2652542.png)

![2-Methyl-1-(pyrido[2,3-d]pyrimidin-4-ylamino)-3-thiophen-3-ylpropan-2-ol](/img/structure/B2652543.png)

![Methyl 4-(3-methoxyphenyl)-6-{[4-(2-methylphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2652544.png)

![2-[[4-(2-methoxyethyl)-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-naphthalen-1-ylacetamide](/img/structure/B2652548.png)

![2-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine](/img/structure/B2652550.png)

![N-(1-cyanopropyl)-2-[(3,5-dimethylphenyl)formamido]acetamide](/img/structure/B2652555.png)

![N-(2-chloro-4-methylphenyl)-2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2652557.png)